molecular formula C25H22N2O B3445695 N-(2,2-diphenylethyl)-N'-1-naphthylurea

N-(2,2-diphenylethyl)-N'-1-naphthylurea

Cat. No.: B3445695
M. Wt: 366.5 g/mol
InChI Key: LUXIZSSUAGKEIT-UHFFFAOYSA-N
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Description

N-(2,2-Diphenylethyl)-N'-1-naphthylurea is a urea derivative featuring a 2,2-diphenylethyl group and a 1-naphthyl substituent. Urea derivatives are characterized by a carbonyl group flanked by two amine groups (NH), enabling strong hydrogen-bonding interactions. The 2,2-diphenylethyl moiety contributes steric bulk and hydrophobicity, while the 1-naphthyl group may enhance aromatic stacking interactions and lipophilicity. Such structural attributes are critical in medicinal chemistry, where urea motifs are leveraged for their binding affinity and metabolic stability .

Properties

IUPAC Name

1-(2,2-diphenylethyl)-3-naphthalen-1-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O/c28-25(27-24-17-9-15-19-14-7-8-16-22(19)24)26-18-23(20-10-3-1-4-11-20)21-12-5-2-6-13-21/h1-17,23H,18H2,(H2,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUXIZSSUAGKEIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Example: N-(2,2-Diphenylethyl)acetamide (4a) and N-(2,2-Diphenylethyl)-4-nitrobenzamide

Amides replace the urea group with a carbonyl-amine linkage. For instance:

  • N-(2,2-Diphenylethyl)acetamide (4a) (C₁₆H₁₇NO): Synthesized via acylation of 2,2-diphenylethan-1-amine with acetyl chloride. Key spectral data includes a singlet at δ 1.87 ppm (acetyl CH₃) in ¹H-NMR and a carbonyl carbon at δ 170.1 ppm in ¹³C-NMR .
  • N-(2,2-Diphenylethyl)-4-nitrobenzamide : Synthesized via solvent-free ball milling, showcasing an eco-friendly approach. The nitro group enhances electron-withdrawing effects, influencing bioactivity and fragmentation patterns in HRMS (e.g., m/z 347 molecular ion and m/z 269 fragment via benzyl elimination) .
Parameter N-(2,2-Diphenylethyl)-N'-1-Naphthylurea (Inferred) N-(2,2-Diphenylethyl)acetamide (4a) N-(2,2-Diphenylethyl)-4-nitrobenzamide
Functional Group Urea (NH–CO–NH) Amide (CO–NH) Amide (CO–NH) with nitro substituent
Key Spectral Data NH signals (δ ~5–7 ppm, broad) δ 1.87 ppm (CH₃), δ 170.1 ppm (CO) UV λmax 241 nm, HRMS m/z 347
Synthesis Method Likely coupling of amines with phosgene/isocyanate Acylation with acyl chloride Solvent-free ball milling
Hydrogen Bonding Strong (two NH donors) Moderate (one NH donor) Moderate (one NH donor)

The nitro group in 4-nitrobenzamide enhances bioactivity and electron-withdrawing effects, whereas the naphthyl group in the target urea may optimize lipophilicity .

Sulfonamide Derivatives

Example: N-(2,2-Diphenylethyl)methanesulfonamide (4b)

Sulfonamides feature a sulfonyl group (–SO₂–NH–) instead of urea’s carbonyl.

  • N-(2,2-Diphenylethyl)methanesulfonamide (4b) (C₁₅H₁₇NO₂S): Synthesized via sulfonylation, with a sulfonyl CH₃ signal at δ 2.81 ppm in ¹H-NMR. The sulfur atom increases molecular weight (275.37 g/mol) and may improve metabolic stability .
Parameter This compound N-(2,2-Diphenylethyl)methanesulfonamide (4b)
Functional Group Urea Sulfonamide (–SO₂–NH–)
Electron Effects Neutral Electron-withdrawing (SO₂)
Bioactivity Potential for hydrogen bonding Enhanced stability and acidity (NH more acidic)

Key Differences : Sulfonamides are more acidic than ureas due to the electron-withdrawing SO₂ group, affecting solubility and protein interactions .

Thiourea Derivatives

Example: N-(1,1-Dimethylethyl)-N'-(2-methylphenyl)thiourea

Thioureas replace urea’s oxygen with sulfur (–NH–CS–NH–), altering hydrogen-bonding strength.

  • N-(1,1-Dimethylethyl)-N'-(2-methylphenyl)thiourea (C₁₂H₁₈N₂S): The thiocarbonyl group reduces hydrogen-bonding capacity but may enhance lipophilicity and metal chelation .
Parameter This compound Thiourea Derivatives
Functional Group Urea (–NH–CO–NH–) Thiourea (–NH–CS–NH–)
Hydrogen Bonding Stronger (O more electronegative) Weaker (S less electronegative)
Applications Drug design, catalysis Metal coordination, agrochemicals

Key Differences : Thioureas are less polar but offer unique coordination chemistry, unlike ureas .

Naphthyl-Containing Analogs

Example: N-(2,2-Diphenylethyl)-2-(6-Methoxynaphthalen-2-yl)propanamide (Compound 3)

Naphthyl groups influence aromatic interactions and solubility.

  • Compound 3 (C₂₈H₂₅NO₂): Features a methoxy-naphthyl group, synthesized via column chromatography. Melting point: 110–112°C; UV λmax 241 nm (ε = 12,500) .
Parameter This compound Compound 3
Aromatic Substituent 1-Naphthyl 6-Methoxy-naphthyl
Functional Group Urea Amide
Synthesis Likely coupling reaction Column chromatography (silica gel)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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